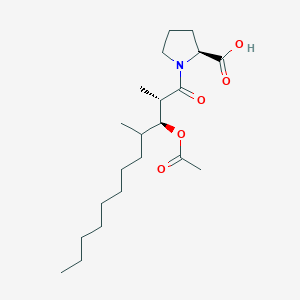
Tumonoic acid F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tumonoic acid F is a N-acyl-amino acid. It has a role as a metabolite.
Applications De Recherche Scientifique
Antimicrobial Activity
Tumonoic acid F exhibits significant antimicrobial properties. Research indicates that it has an inhibitory concentration (IC50) of 62 μM against various microbial strains, making it a potent candidate for further exploration in antimicrobial therapies. This compound has been shown to inhibit cell-to-cell communication in Vibrio harveyi, which is crucial for bacterial virulence and biofilm formation .
Table 1: Antimicrobial Efficacy of this compound
| Microbial Strain | IC50 (μM) |
|---|---|
| Vibrio harveyi | 62 |
| Other tested strains | Varies |
Anti-Inflammatory Properties
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity. In studies involving RAW264.7 murine macrophage cells, it showed significant inhibition of nitric oxide production with an IC50 value of approximately 9.8 μM. This suggests its potential utility in treating inflammatory conditions .
Case Study: Inhibition of Nitric Oxide Production
- Objective : To evaluate the anti-inflammatory effects of this compound.
- Method : RAW264.7 macrophages were treated with varying concentrations of this compound.
- Results : The compound significantly reduced nitric oxide levels at concentrations as low as 9.8 μM.
Anticancer Potential
The anticancer properties of this compound are emerging as a significant area of interest. Preliminary studies indicate that it may have cytotoxic effects against certain cancer cell lines. For instance, it has shown moderate cytotoxicity against human lung cancer cells (NCI-H460) and neuro-2a mouse neuroblastoma cells, with IC50 values indicating potential efficacy .
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| NCI-H460 (Lung cancer) | ~40 |
| Neuro-2a (Neuroblastoma) | ~62 |
Analyse Des Réactions Chimiques
Structural Identification and Key Functional Groups
Tumonoic acid F contains:
Key NMR Data (CDCl₃, 300 MHz) :
| Position | δC (ppm) | δH (ppm) | Multiplicity |
|---|---|---|---|
| C-1 | 175.6 | – | – |
| C-2 | 40.0 | 2.96 | dq (9.6, 6.8) |
| C-3 | 77.5 | 5.21 | dd (9.6, 1.5) |
| Acetyl | 21.1 | 2.07 | s |
Ester Hydrolysis
The acetyloxy group at C-3 undergoes hydrolysis under alkaline conditions to yield deacetylated derivatives. This reaction is critical for structure-activity relationship studies:
Tumonoic acid FNaOH H2O3 Hydroxy analog+Acetate
-
Conditions : 2 M NaOH in methanol-THF (1:1), room temperature .
-
Evidence : Analogous deacetylation was reported for tumonoic acid A .
Amide Coupling
The pyrrolidine-2-carboxylic acid moiety participates in amide bond formation. For example, methyl esters are synthesized via carbodiimide-mediated coupling:
Pyrrolidine 2 carboxylic acid+AlcoholEDC HCl HOBtEster
Marfey’s Reagent Analysis
The absolute configuration of the proline residue was determined using L-FDAA (Marfey’s reagent) :
-
Hydrolysis : 6 N HCl, 110°C, 24 h.
-
Derivatization : L-FDAA in acetone, 80°C, 30 min.
-
HPLC Analysis : C18 column, 5–50% MeCN gradient.
Mosher’s Esterification
The stereochemistry of the 3-OH group (after deacetylation) was resolved using Mosher’s reagent (MTPA-Cl) :
-
Reaction : this compound derivative + R/S-MTPA-Cl → Diastereomeric esters.
-
Analysis : Δδ values in ¹H NMR confirmed S configuration at C-3 .
Biological Activity and Associated Reactions
This compound’s acetyloxy group modulates bioactivity. In calcium flux assays:
-
Partial inhibition of spontaneous Ca²⁺ oscillations in neocortical neurons at 10 μM .
-
Mechanism : Likely interaction with ion channels via hydrogen bonding from the acetyloxy group .
Comparative Reactivity of Tumonoic Acid Analogs
| Feature | This compound | Tumonoic Acid A |
|---|---|---|
| C-3 Substituent | Acetyloxy | Hydroxy |
| Amide Stability | High | Moderate |
| Solubility | Lipophilic | Moderate |
Detection and Analytical Methods
Propriétés
Formule moléculaire |
C21H37NO5 |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S,3S)-3-acetyloxy-2,4-dimethyldodecanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H37NO5/c1-5-6-7-8-9-10-12-15(2)19(27-17(4)23)16(3)20(24)22-14-11-13-18(22)21(25)26/h15-16,18-19H,5-14H2,1-4H3,(H,25,26)/t15?,16-,18-,19-/m0/s1 |
Clé InChI |
PFYSYVJVRRSPAP-PVRLSMEHSA-N |
SMILES isomérique |
CCCCCCCCC(C)[C@@H]([C@H](C)C(=O)N1CCC[C@H]1C(=O)O)OC(=O)C |
SMILES canonique |
CCCCCCCCC(C)C(C(C)C(=O)N1CCCC1C(=O)O)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















